REACTION_CXSMILES
|
[OH-].[Na+].[C:3]1([CH2:9][C:10]#[N:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.BrC([Cl:16])CC.[I-].[CH2:18]([NH+](CCCC)CCCC)[CH2:19][CH2:20]C>C1C=CC=CC=1>[Cl:16][C:6]1[CH:7]=[CH:8][C:3]([CH:9]([C:10]#[N:11])[CH2:18][CH2:19][CH3:20])=[CH:4][CH:5]=1 |f:0.1,4.5|
|
Name
|
tri-n-butylammonium iodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].C(CCC)[NH+](CCCC)CCCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
BrC(CC)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrC(CC)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at 40° C. for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the extract was washed with an aqueous solution saturated with sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporators under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the thus obtained residue was purified by means of a silica gel column chromatography (eluent: n-hexane:ethyl acetate=5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CCC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |